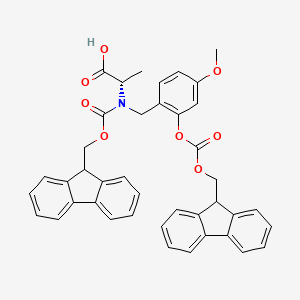

Fmoc-(fmochmb)ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABBLRADDJWAHI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106179 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-85-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-(FmocHmb)Ala-OH: A Technical Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues—is frequently hampered by on-resin aggregation. This phenomenon, driven by interchain hydrogen bonding, can lead to incomplete reactions, truncated peptide byproducts, and challenging purifications. Fmoc-(FmocHmb)Ala-OH has emerged as a critical tool to mitigate these issues. This technical guide provides an in-depth exploration of the structure, mechanism, and application of this compound in SPPS, offering a valuable resource for researchers aiming to synthesize complex peptides with higher fidelity and yield.

Introduction to this compound

This compound, with the systematic name N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine , is a derivative of the amino acid alanine designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] Its defining feature is the presence of a 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the backbone amide nitrogen, which is itself protected by a second 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification introduces a temporary protecting group on the peptide backbone, effectively disrupting the hydrogen bonding that leads to aggregation.[3]

Chemical Properties:

| Property | Value |

| Full Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine |

| CAS Number | 148515-85-9[1] |

| Molecular Formula | C₄₁H₃₅NO₈[1] |

| Molecular Weight | 669.72 g/mol [2] |

The Role of this compound in SPPS: Mechanism of Action

The primary role of this compound in SPPS is to prevent on-resin peptide aggregation.[3] Difficult sequences, particularly those with a tendency to form β-sheet structures, can engage in interchain hydrogen bonding, leading to poor solvation and reduced accessibility of the growing peptide chain for subsequent coupling and deprotection steps. The Hmb group on the alanine backbone acts as a steric shield, physically disrupting the formation of these hydrogen bonds.[3] By replacing an amide hydrogen with the bulky Hmb group, the planarity of the peptide backbone is altered, hindering the formation of organized secondary structures.[4]

It is recommended to incorporate an Hmb-protected residue approximately every six to seven amino acids within a sequence prone to aggregation to effectively disrupt these interactions.[5]

Below is a diagram illustrating the mechanism by which the Hmb group prevents peptide chain aggregation.

Caption: Disruption of interchain hydrogen bonding by the Hmb group.

Application in the Synthesis of Difficult Sequences

The utility of this compound is best demonstrated in the synthesis of notoriously difficult peptide sequences.

Acyl Carrier Protein (ACP) (65-74)

The synthesis of the acyl carrier protein fragment (65-74) (sequence: VQAAIDYING) is a classic benchmark for difficult sequences. Standard SPPS protocols often result in significant deletion products, particularly of the final valine residue, due to aggregation that begins after the deprotection of the penultimate glutamine.[6] The incorporation of an Hmb-protected amino acid, such as at Ala68, has been shown to dramatically improve the synthesis.

| Synthesis of ACP (65-74) | Purity of Crude Product | Notes |

| Standard SPPS | Often low, with significant deletion products (e.g., up to 12% Val deletion) | Aggregation leads to incomplete coupling of the final residues. |

| SPPS with Hmb protection | High purity, with elimination of Val deletion products | Disruption of secondary structure formation allows for complete reactions. |

Poly-Alanine Peptides

Poly-alanine sequences are also known to be highly prone to aggregation and present significant synthetic challenges. The use of backbone protection, including Hmb-derivatives, has been shown to be effective in the synthesis of these homopolymers, resulting in higher yields and purer products.[7]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.

Coupling of this compound

Due to the steric hindrance of the Hmb group, the coupling of the subsequent amino acid onto the Hmb-modified residue requires careful consideration. While direct N-acylation is hindered, the reaction is facilitated by an initial O-acylation of the 2-hydroxyl group of the Hmb moiety, followed by an intramolecular O→N acyl transfer.[6]

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Conditions | Notes |

| Symmetrical Anhydrides | 0.1 M in 25% DCM/DMF, can require extended reaction times. | Considered optimal for achieving quantitative coupling. |

| HBTU/HOBt/NMM | Standard conditions in DMF.[8] | A common and effective coupling cocktail. |

| HATU/DIPEA | Can be used for difficult couplings.[9] | A more potent activator that can improve efficiency. |

General Coupling Protocol:

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HOBt or as a symmetrical anhydride).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours, or overnight for symmetrical anhydrides.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

Cleavage of the Hmb Protecting Group and Peptide from the Resin

The Hmb protecting group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin.[3]

Standard Cleavage Cocktail:

A common cleavage cocktail for peptides containing acid-labile side-chain protecting groups is:

-

TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) [10]

Cleavage Protocol:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Conclusion

This compound is a powerful tool for the synthesis of difficult peptides that are prone to aggregation. By temporarily protecting the peptide backbone, the Hmb group effectively disrupts interchain hydrogen bonding, leading to improved coupling and deprotection efficiencies, higher yields, and purer crude products. While the coupling of amino acids to the Hmb-modified residue requires special consideration due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can overcome this challenge. The ability to successfully synthesize complex and aggregation-prone peptides is crucial for advancing research in drug discovery and development, and this compound represents a significant contribution to the peptide chemist's toolkit.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Synthesis of Amide Backbone-Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polypeptide.com [polypeptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

An In-depth Technical Guide to a Core Challenge in Peptide Synthesis: The Role of Fmoc-(FmocHmb)Ala-OH in Preventing Peptide Aggregation

For researchers, scientists, and professionals in drug development, the synthesis of long and complex peptides is often hampered by the phenomenon of peptide aggregation. This guide delves into the mechanism of a key reagent, Fmoc-(FmocHmb)Ala-OH, in mitigating this critical issue during solid-phase peptide synthesis (SPPS).

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain, anchored to a solid support, can fold and self-associate with neighboring chains. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets.[1][2][3][4] Sequences that are rich in hydrophobic amino acids such as Alanine, Valine, and Isoleucine are particularly susceptible to aggregation.[3] This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection reactions, which in turn results in lower yields and difficult purification of the target peptide.[4] In severe cases, the resin may shrink, and the synthesis can fail completely.

The this compound Solution: A Mechanistic Overview

To counter this challenge, various strategies have been developed, including the use of specialized amino acid building blocks. Among these, this compound has proven to be highly effective. The key to its function lies in the 2-hydroxy-4-methoxybenzyl (Hmb) group, which serves as a reversible backbone-protecting group.[1][5]

The Hmb group is attached to the backbone amide nitrogen of the alanine residue. This bulky substituent effectively disrupts the hydrogen bonding network that is essential for the formation of β-sheets between peptide chains.[1][6] By preventing this interchain association, the peptide remains more solvated and accessible for subsequent coupling and deprotection steps, thereby enhancing the efficiency of the synthesis.[7] The Hmb group is stable during the Fmoc deprotection steps using piperidine but is readily removed during the final trifluoroacetic acid (TFA) cleavage from the resin, yielding the native peptide sequence.[6]

The following diagram illustrates the mechanism of peptide aggregation and its prevention by the Hmb protecting group.

Quantitative Impact of Hmb Backbone Protection

The use of Hmb-protected amino acids has been shown to significantly improve the purity and yield of "difficult" peptide sequences. The following tables summarize representative data from studies comparing standard SPPS protocols with those incorporating backbone protection.

| Table 1: Synthesis of a Hydrophobic Peptide Fragment | |

| Synthesis Strategy | Crude Purity (%) |

| Standard Fmoc-SPPS | ~55% |

| Fmoc-SPPS with Dmb-Gly insertion* | >70% |

| Data is often reported for the closely related 2,4-dimethoxybenzyl (Dmb) group, which functions via the same mechanism as Hmb. |

| Table 2: Effect of Solvent and Backbone Protection on a Difficult Sequence | |

| Solvent System / Strategy | Crude Purity (%) |

| DMF | 4% |

| 80% NMP / 20% DMSO | 12% |

| Incorporation of Dmb-dipeptide in DMF | Significantly Improved |

| Qualitative and semi-quantitative data compiled from studies on various "difficult" sequences where Dmb/Hmb-dipeptides led to significantly improved purities and yields. |

Experimental Protocols

The successful application of this compound requires specific considerations during SPPS.

Protocol 1: Manual Coupling of this compound

This protocol outlines the manual incorporation of the Hmb-protected alanine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 equivalents)

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.

-

In a separate vessel, dissolve this compound and HCTU in a minimal volume of NMP or DMF.

-

Add DIPEA to the activation mixture and mix thoroughly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that tests for primary amines may give false negatives due to the secondary amine of the Hmb-protected residue.

-

Wash the resin thoroughly with NMP or DMF, followed by dichloromethane (DCM).

Protocol 2: Acylation of the Hmb-Protected Amine

Coupling the subsequent amino acid onto the sterically hindered secondary amine of the (Hmb)Ala residue requires more robust activation.

Materials:

-

(Hmb)Ala-peptide-resin (after Fmoc deprotection)

-

Fmoc-amino acid (5 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (5 equivalents)

-

DIPEA (10 equivalents)

-

NMP or DMF

Procedure:

-

Perform Fmoc deprotection of the this compound residue using 20% piperidine in DMF.

-

Swell the deprotected resin in NMP or DMF.

-

In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with HATU in NMP or DMF and adding DIPEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling to proceed for 2-4 hours, or longer if necessary.

-

Monitor the reaction completion. A second coupling may be required for particularly difficult acylations.

-

Wash the resin as described in Protocol 1.

The following diagram illustrates a general workflow for SPPS incorporating this compound.

Conclusion

The incorporation of this compound into solid-phase peptide synthesis is a powerful strategy to overcome the challenges posed by peptide aggregation. By reversibly modifying the peptide backbone, the Hmb group disrupts the formation of intermolecular hydrogen bonds, thereby maintaining the solubility and reactivity of the growing peptide chain. This leads to significantly improved yields and purities for "difficult sequences," making it an invaluable tool for researchers and professionals in the field of peptide chemistry and drug development.

References

- 1. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. This compound Novabiochem 148515-85-9 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

The Strategic Application of Fmoc-(FmocHmb)Ala-OH in the Synthesis of "Difficult" Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the intrinsic properties of certain amino acid sequences. "Difficult" sequences, typically rich in hydrophobic residues, are prone to inter- and intra-chain aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and challenging purification processes. The incorporation of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, has emerged as a powerful strategy to mitigate these issues. This technical guide provides an in-depth overview of the use of Fmoc-(FmocHmb)Ala-OH, a key building block in this approach, for the successful synthesis of challenging peptides.

The Challenge of "Difficult" Peptides and the Hmb Solution

During Fmoc-SPPS, the growing peptide chain is anchored to a solid support. As the chain elongates, certain sequences can adopt secondary structures, such as β-sheets, leading to aggregation. This aggregation physically blocks reactive sites, hindering both the removal of the temporary Fmoc protecting group and the subsequent coupling of the next amino acid.

The introduction of an Hmb group on the backbone amide nitrogen of an amino acid residue sterically disrupts the hydrogen bonding responsible for the formation of these secondary structures.[1] This "backbone protection" strategy effectively maintains the peptide chain in a more solvated and reactive state, thereby improving synthetic outcomes. This compound is a commercially available building block that allows for the incorporation of an Hmb-protected alanine residue. Alanine is a common residue in many peptides, and its strategic replacement with its Hmb-protected counterpart can significantly enhance the synthesis of aggregation-prone sequences.

Mechanism of Action

The Hmb group on the amide nitrogen prevents the formation of inter-chain hydrogen bonds that are critical for β-sheet formation and subsequent aggregation. This steric hindrance keeps the peptide chains separated and accessible to reagents.[2]

A key feature of the Hmb group is the hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group facilitates the coupling of the subsequent amino acid. The incoming activated amino acid first acylates the hydroxyl group, forming a phenyl ester intermediate. This is followed by an intramolecular O→N acyl transfer to form the desired peptide bond.[2] This two-step process, while effective, can be slower than standard amide bond formation.

dot

Caption: Mechanism of Hmb protection in preventing peptide aggregation.

Quantitative Data on Performance Improvement

The use of Hmb-protected amino acids has been shown to significantly improve the yield and purity of "difficult" peptides. While specific quantitative data can vary depending on the peptide sequence and synthesis conditions, the following table summarizes the expected outcomes based on available literature.

| "Difficult" Peptide Sequence Example | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |

| Amyloid β-peptide (1-42) | Standard Fmoc-SPPS | Low (<10%) | Low (<20%) | [2][3] |

| Amyloid β-peptide (1-42) | Fmoc-SPPS with Hmb-protected residues | Improved (>30%) | Significantly Improved (>50%) | [2][3] |

| Hydrophobic Transmembrane Peptide | Standard Fmoc-SPPS | Very Low (~4%) | Very Low | [4] |

| Hydrophobic Transmembrane Peptide | Fmoc-SPPS with Hmb-protected residues | Improved | Improved | [4] |

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Standard Fmoc-SPPS Cycle

This protocol outlines the fundamental steps for elongating the peptide chain.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Coupling of this compound

The coupling of this compound follows the standard amino acid coupling protocol described above. Due to its size, a slightly longer coupling time or a double coupling may be beneficial to ensure complete reaction.

Coupling of the Amino Acid Following the (Hmb)Ala Residue

The coupling onto the Hmb-protected secondary amine is a critical and often slower step.

Recommended Coupling Reagents:

-

Symmetrical anhydrides (pre-formed by reacting the Fmoc-amino acid with DIC)

-

Amino acid fluorides

-

HATU/HOAt with extended coupling times

Procedure:

-

Fmoc Deprotection of (Hmb)Ala: Follow the standard Fmoc deprotection protocol. Note that the O-Fmoc group on the Hmb moiety is also removed during this step.

-

Coupling of the Next Amino Acid:

-

Activate the next Fmoc-amino acid using one of the recommended coupling reagents. For example, with HATU, use a 1:1:2 molar ratio of Fmoc-amino acid:HATU:DIPEA.

-

Add the activated amino acid to the resin.

-

Allow the coupling reaction to proceed for an extended period (4-12 hours). Overnight coupling is often recommended.

-

Monitor the reaction for completion. A double coupling may be necessary.

-

Final Cleavage and Deprotection

The Hmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for Cys-containing peptides)

-

Cold diethyl ether

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Workflow and Decision Making

dot

Caption: Decision workflow for using this compound in SPPS.

Conclusion

The use of this compound is a highly effective strategy for overcoming the challenges associated with the synthesis of "difficult" peptides. By disrupting backbone-mediated aggregation, this approach leads to higher crude yields and purities, simplifying subsequent purification efforts. While the coupling of the amino acid following the Hmb-protected residue requires special attention, the overall benefits for aggregation-prone sequences are substantial. For researchers in peptide chemistry and drug development, the judicious application of Hmb-protected amino acids is a valuable tool for accessing complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Hmb protecting group in peptide chemistry.

An In-depth Technical Guide to the Hmb Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the chemical assembly of "difficult sequences" represents a significant challenge. These sequences, often rich in hydrophobic residues or possessing a propensity to form stable secondary structures, can lead to on-resin aggregation. This aggregation hinders coupling efficiencies, resulting in deletion sequences, low yields, and complex purification profiles. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone-protecting group developed to mitigate these issues by temporarily masking the amide nitrogen, thereby disrupting inter-chain hydrogen bonding and preventing aggregation.[1] This guide provides a comprehensive overview of the Hmb protecting group, including its mechanism of action, applications, quantitative data on its effectiveness, detailed experimental protocols, and potential side reactions.

Core Concepts of Hmb Protection

The primary function of the Hmb protecting group is to prevent the formation of secondary structures, such as β-sheets, during SPPS.[2][3] By temporarily alkylating the backbone amide nitrogen, the Hmb group eliminates the hydrogen bond donor capability of the amide proton, which is crucial for the formation of these structures. This disruption of hydrogen bonding maintains the solvation of the growing peptide chain, ensuring efficient acylation and deprotection steps.[2] The Hmb group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.[3]

Mechanism of Action

The effectiveness of the Hmb group lies in its ability to be introduced onto the peptide backbone and subsequently facilitate the coupling of the next amino acid. The coupling to an Hmb-protected secondary amine is aided by the neighboring hydroxyl group through an O-to-N acyl shift mechanism.[2][3]

Quantitative Data on Performance

The use of the Hmb protecting group has been shown to significantly improve the synthesis of several "difficult" peptide sequences. While comprehensive side-by-side comparisons in single studies are not always available, the literature provides strong evidence of its efficacy.

Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment

The ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a classic example of a "difficult sequence" where aggregation during synthesis leads to incomplete coupling of the final valine residue.

| Synthesis Strategy | Key Observation | Reported Yield/Purity | Reference(s) |

| Conventional Fmoc SPPS | 10-15% incomplete coupling of the final Valine residue. | Low purity, significant deletion product. | [2] |

| Fmoc SPPS with Hmb protection at Ala68 | Coupling of the final Valine proceeds to completion. | Greatly improved crude product with minimal deletion sequences. | [2][4] |

| Automated synthesis with Hmsb (a related protecting group) at Ala9 | Significantly improved crude product quality and yield compared to synthesis without backbone protection. | High-quality crude product. | [5] |

Table 2: Synthesis of Amyloid-β (Aβ) Peptides

Amyloid-β peptides, particularly the Aβ(1-42) fragment, are notoriously prone to aggregation and represent a significant synthetic challenge.

| Peptide Sequence | Synthesis Strategy | Key Observation | Reported Yield/Purity | Reference(s) |

| Aβ(1-42) | Fmoc SPPS with Hmb-protected amino acids | Improved synthetic yields. | Not specified quantitatively in the direct comparison. | [3] |

| Aβ(1-42) | Optimized Fmoc SPPS with DMSO as a co-solvent | Improved purity and yield. | High purity and large quantity. | [6] |

| Aβ(1-42) | Fmoc/tBu SPPS using anisole as a co-solvent | Substantially improved purity and yield of crude Aβ(1-42). | Not specified quantitatively. | [7] |

Experimental Protocols

Synthesis of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids (Fmoc-AA(Hmb)-OH)

The introduction of the Hmb group is typically achieved through the synthesis of a pre-formed Fmoc-protected amino acid derivative.

Materials:

-

Fmoc-amino acid

-

2-Hydroxy-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium carbonate (Na₂CO₃)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dioxane

-

Water

-

Ethyl acetate

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reductive Amination: a. Dissolve the Fmoc-amino acid and 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent mixture (e.g., methanol/water). b. Cool the solution in an ice bath and slowly add NaBH₄. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). d. Acidify the mixture with HCl and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-4-methoxybenzyl)amino acid.

-

Fmoc Protection: a. Dissolve the crude product from the previous step in a mixture of dioxane and 10% aqueous Na₂CO₃ solution. b. Add Fmoc-OSu and stir the mixture at room temperature overnight. c. Remove the dioxane under reduced pressure and wash the aqueous layer with diethyl ether. d. Acidify the aqueous layer with HCl and extract the product with ethyl acetate. e. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude Fmoc-AA(Hmb)-OH. f. Purify the product by flash chromatography on silica gel.

On-Resin Introduction of the Hmb Group via Reductive Amination

An alternative to using pre-formed Hmb-amino acids is the direct introduction of the Hmb group onto the N-terminus of the growing peptide chain on the solid support.[5][8]

Materials:

-

Fmoc-deprotected peptide-resin

-

2-Hydroxy-4-methoxybenzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1% Acetic acid in DMF (optional)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

Add a solution of 2-hydroxy-4-methoxybenzaldehyde (excess) in DMF to the resin and agitate for 1-2 hours to form the Schiff base.

-

Wash the resin thoroughly with DMF.

-

Add a solution of NaBH₃CN or NaBH₄ in DMF or a mixture of DCM/MeOH to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

Coupling of Hmb-Protected Amino Acids in SPPS

The coupling of the subsequent amino acid onto the Hmb-protected secondary amine requires robust activation methods due to steric hindrance.

Reagents:

-

Fmoc-AA(Hmb)-OH loaded resin

-

Fmoc-amino acid (next in sequence)

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA

-

DIC (N,N'-Diisopropylcarbodiimide) / HOBt

-

-

DMF

Procedure:

-

Perform Fmoc deprotection of the Hmb-protected amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent and base in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction time may need to be extended for sterically hindered amino acids. Double coupling may be necessary.

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm the completion of the coupling.

Cleavage and Deprotection of Hmb-Protected Peptides

The Hmb group is cleaved simultaneously with most common side-chain protecting groups and the resin linker using a standard TFA cleavage cocktail.[9][10]

Materials:

-

Hmb-protected peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5) if the peptide sequence allows.[11][12]

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and by-products.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Potential Side Reactions

Lactone Formation

A notable side reaction during the activation of Fmoc-AA(Hmb)-OH for coupling is the intramolecular cyclization to form a lactone.[3][13] This side reaction consumes the activated amino acid, leading to lower coupling yields. To minimize this, N,O-bis-Fmoc-N-(Hmb)amino acid derivatives can be used, where the phenolic hydroxyl group is also protected with an Fmoc group, which is removed during the standard piperidine treatment.[2]

Visualizations

SPPS Workflow with Hmb Protection

References

- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

Physicochemical Profile of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in overcoming challenges associated with the synthesis of complex peptides. The strategic incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen atom effectively disrupts interchain hydrogen bonding, a primary cause of peptide aggregation and difficult synthesis sequences.

Physicochemical Characteristics

| Property | Value (for Fmoc-(FmocHmb)Ala-OH) | Reference |

| CAS Number | 148515-85-9 | [1] |

| Molecular Formula | C₄₁H₃₅NO₈ | [1] |

| Molecular Weight | 669.7 g/mol | [1] |

| Appearance | White powder | |

| Solubility | Soluble in DMF | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine

The synthesis of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is typically achieved through the reductive amination of L-alanine with 2-hydroxy-4-methoxybenzaldehyde, followed by the introduction of the Fmoc protecting group. A common precursor used in peptide synthesis is the N,O-bisFmoc derivative, which is then selectively deprotected in situ.

Materials:

-

L-alanine

-

2-hydroxy-4-methoxybenzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination: L-alanine is reacted with 2-hydroxy-4-methoxybenzaldehyde in methanol. The resulting Schiff base is then reduced in situ with sodium cyanoborohydride to yield N-(2-hydroxy-4-methoxybenzyl)-L-alanine.

-

Fmoc Protection: The resulting amino acid is then protected with Fmoc-OSu in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Work-up and Purification: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is introduced into a peptide sequence using standard Fmoc-SPPS protocols. The use of the N,O-bisFmoc derivative is common, where the O-Fmoc group is cleaved during the subsequent piperidine treatment for Nα-Fmoc removal.

Materials:

-

Fmoc-protected amino acid resin

-

N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine

-

Coupling reagents (e.g., TBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The resin is swelled in DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

Coupling: The N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is pre-activated with coupling reagents and coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF and DCM.

-

In situ O-Fmoc Removal: The subsequent treatment with 20% piperidine in DMF to remove the Nα-Fmoc group of the newly added residue also cleaves the O-Fmoc group from the Hmb moiety.

Signaling Pathways and Logical Relationships

As N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is a synthetic building block for peptide synthesis, it is not directly involved in biological signaling pathways. Its utility lies in enabling the synthesis of peptides that may have roles in such pathways.

References

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-(FmocHmb)Ala-OH in SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine (Fmoc-(FmocHmb)Ala-OH), a critical reagent in Solid-Phase Peptide Synthesis (SPPS) for mitigating peptide aggregation. The strategic incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) backbone protecting group is a key approach for synthesizing "difficult" or aggregation-prone peptide sequences. Understanding the solubility and stability of this bulky amino acid derivative in common SPPS solvents is paramount for optimizing coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Core Concepts: The Role of this compound in SPPS

Peptide aggregation, driven by inter-chain hydrogen bonding of the growing peptide backbone on the solid support, is a primary cause of synthetic failures, leading to incomplete reactions and truncated sequences. The Hmb group, attached to the amide nitrogen, acts as a steric shield, disrupting these hydrogen bond networks. This compound is a commercially available building block designed for this purpose. However, its large size and complex structure, featuring two Fmoc groups and the Hmb moiety, necessitate a thorough understanding of its behavior in solution.

Data Presentation: Solubility Profile

The solubility of this compound is highest in polar aprotic solvents, which are standard in Fmoc-based SPPS. Its solubility is significantly lower in protic or less polar solvents. This solubility profile is attributed to the balance between the large, hydrophobic Fmoc groups and the polar carboxylate and ester functionalities within the molecule.

| Solvent | Molar Solubility (mM) | Mass Solubility (mg/mL) | Qualitative Description | Reference |

| N,N-Dimethylformamide (DMF) | >500 | >334.9 | Clearly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | >300 | >200.9 | High Solubility | |

| N-Methyl-2-pyrrolidone (NMP) | >150 | >100.5 | Good Solubility | |

| Methanol (MeOH) | <20 | <13.4 | Limited Solubility | |

| Dichloromethane (DCM) | <5 | <3.3 | Very Low Solubility |

Note: Mass solubility calculated based on a molecular weight of 669.72 g/mol . The qualitative description for DMF is from the Novabiochem/Sigma-Aldrich technical data sheet, which states that 1 mmole is "clearly soluble" in 2 mL of DMF, corresponding to a concentration of 500 mM.[1][2]

Stability in SPPS Solvents

This compound is generally stable in high-purity, anhydrous SPPS solvents when stored correctly. However, it is susceptible to degradation under certain conditions.

Key Stability Data:

-

In DMF: Less than 2% decomposition was observed after 24 hours at 25°C under an inert atmosphere.

Degradation Pathways:

-

Hydrolysis: Exposure to humidity or elevated temperatures (>30°C) can lead to the hydrolysis of the Fmoc carbamate, yielding Hmb-Ala-OH and 9-fluorenylmethanol.

-

Photooxidation: The compound is light-sensitive. Prolonged exposure to light can cause photooxidation of the benzyl ether linkage.

Storage Recommendations: To ensure stability, this compound should be stored at 2-8°C in amber, tightly sealed vials under an inert atmosphere.[1]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination by HPLC

This protocol outlines a method to determine the saturation solubility of this compound in a given SPPS solvent.

Materials:

-

This compound

-

High-purity, anhydrous solvents (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge and tubes (or syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

Volumetric flasks and pipettes

-

Class A glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., ~350 mg for DMF, ~110 mg for NMP) to a known volume of the solvent (e.g., 1.0 mL) in a sealed vial. An excess of solid must be visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand at the set temperature for 1 hour to let the excess solid settle.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Alternatively, filter the supernatant through a solvent-compatible 0.2 µm syringe filter.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Perform a serial dilution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. A dilution factor of 100-200 may be necessary for DMF. Record the dilution factor accurately.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Injection: Inject the diluted sample into the HPLC system.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient might be 30-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm or 301 nm.

-

Column Temperature: 30°C.

-

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in mM and mg/mL.

-

Protocol 2: Stability Assessment by Isocratic HPLC

This protocol describes a method to evaluate the stability of this compound in a solvent over time.

Materials:

-

All materials from Protocol 1.

-

Inert gas (Nitrogen or Argon).

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound in the test solvent (e.g., DMF) at a known concentration (e.g., 0.2 M).

-

Dispense the solution into several amber HPLC vials, purge with inert gas, and seal tightly.

-

-

Incubation:

-

Store the vials under controlled conditions (e.g., 25°C, protected from light).

-

Prepare control samples to be stored at a lower temperature (e.g., -20°C) where degradation is assumed to be negligible.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), retrieve one vial from the experimental and one from the control conditions.

-

Inject the samples directly into the HPLC system (or after dilution if necessary).

-

-

HPLC Analysis:

-

Use an isocratic or shallow gradient HPLC method that provides good resolution between the parent peak of this compound and any potential degradation products (e.g., 9-fluorenylmethanol).

-

Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample.

-

Plot the percentage of the parent compound versus time to determine the degradation rate. The percentage purity can be calculated as: (Area of Parent Peak / Total Area of All Peaks) * 100.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent choice, solubility, and SPPS outcome.

References

The Strategic Incorporation of Fmoc-(FmocHmb)Ala-OH in the Synthesis of Hydrophobic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides rich in hydrophobic residues presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the propensity of the growing peptide chain to aggregate. This aggregation, driven by interchain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. The use of backbone-protected amino acid derivatives, such as N-α-Fmoc-N-α-(2-hydroxy-4-methoxybenzyl)-L-alanine (Fmoc-(FmocHmb)Ala-OH), offers a robust solution to mitigate these issues. This technical guide provides an in-depth analysis of the benefits, mechanism of action, and practical application of this compound in the synthesis of "difficult" hydrophobic peptide sequences.

Introduction to Peptide Aggregation in SPPS

During SPPS, the elongation of a peptide chain attached to a solid support can lead to the formation of stable secondary structures, particularly when the sequence contains a high proportion of hydrophobic amino acids like Alanine, Valine, and Isoleucine.[1] This self-assembly into aggregated structures can physically hinder the access of reagents to the N-terminus of the growing peptide, resulting in failed coupling and deprotection steps.[1] The consequences of on-resin aggregation include truncated sequences, deletion sequences, and an overall decrease in the purity and yield of the target peptide.

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method in SPPS due to its mild deprotection conditions.[][3] However, the repetitive nature of the cycle can be hampered by aggregation. To address this, various strategies have been developed, including the use of specialized solvents, chaotropic salts, and the incorporation of "aggregation breaker" moieties.[1][4] Among the most effective of these are backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group.[5][6]

Mechanism of Action of this compound

The primary benefit of incorporating this compound stems from the Hmb group attached to the backbone amide nitrogen. This bulky group sterically disrupts the formation of the interchain hydrogen bonds that are essential for the formation of β-sheets and other aggregated structures.[4][5] By replacing an amide hydrogen, the Hmb moiety effectively breaks the hydrogen bonding pattern, maintaining the peptide chain in a more solvated and reactive state.[5] This disruption is temporary, as the Hmb group is cleaved during the final trifluoroacetic acid (TFA) treatment along with other side-chain protecting groups.[5]

Quantitative Benefits of Using this compound

The use of Hmb-protected amino acids has been demonstrated to significantly improve the outcomes of difficult peptide syntheses. While direct comparative data in a single study is often sequence-dependent, the literature consistently reports substantial improvements in both crude peptide purity and overall synthesis yield.

| Parameter | Standard SPPS of Hydrophobic Peptides | SPPS with this compound | Rationale for Improvement |

| Crude Purity | Often low due to deletion and truncated sequences | Significantly higher | Prevention of aggregation leads to more efficient coupling and deprotection steps, reducing side products.[6] |

| Synthesis Yield | Can be severely compromised | Markedly improved | Enhanced solvation and accessibility of the N-terminus ensure reactions proceed to completion.[5][7] |

| Solubility | Poor solubility of protected fragments can be an issue | Improved solubility of protected fragments | The Hmb group can enhance the solubility of the peptide, which is beneficial for fragment condensation strategies.[6] |

| Side Reactions | Prone to aspartimide formation in Asp-containing sequences | Suppresses aspartimide formation | Backbone protection at the residue preceding an aspartic acid can prevent the cyclization reaction that leads to aspartimide formation.[6][8] |

Experimental Protocols

General Workflow for SPPS Incorporating this compound

The incorporation of this compound follows standard SPPS protocols, with considerations for the coupling step.

Detailed Protocol for Coupling this compound

This protocol outlines the manual coupling of this compound. Equivalents are calculated relative to the initial loading of the resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent, e.g., HATU (3-5 equivalents)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 20-30 minutes.

-

Activation of Amino Acid: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF or NMP.

-

Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Note: Coupling to the secondary amine following an Hmb-protected residue can sometimes be slow.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Completion Check: Perform a colorimetric test (e.g., Kaiser test or TNBS test) to confirm the completion of the coupling. A negative result indicates a successful coupling. If the test is positive, a second coupling may be required.

Decision-Making for the Use of Backbone Protection

The decision to use this compound or other backbone-protected derivatives should be based on the properties of the peptide sequence being synthesized.

References

Fmoc-(FmocHmb)Ala-OH: A Technical Guide to Overcoming Aggregation in Therapeutic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fmoc-(FmocHmb)Ala-OH as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of therapeutic peptides prone to aggregation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a review of its impact on the synthesis of "difficult" peptide sequences.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis is a cornerstone of therapeutic peptide development. However, the synthesis of certain peptide sequences, particularly those rich in hydrophobic residues, can be hampered by on-resin aggregation. This phenomenon, driven by inter-chain hydrogen bonding, leads to incomplete coupling and deprotection steps, resulting in low yields and purification challenges. To address this, specialized amino acid derivatives have been developed, among which this compound has emerged as a powerful tool.

The 2-hydroxy-4-methoxybenzyl (Hmb) group, attached to the backbone amide nitrogen, acts as a temporary protecting group that disrupts the hydrogen bond network responsible for the formation of secondary structures like β-sheets during synthesis.[1][2] This disruption enhances the solvation of the growing peptide chain, ensuring efficient access of reagents and leading to higher purity and yield of the final product.[3]

Mechanism of Action: How Hmb Prevents Aggregation

The core of this compound's efficacy lies in the steric hindrance provided by the Hmb group. By replacing a hydrogen atom on the amide backbone, it physically prevents the close association of peptide chains, which is a prerequisite for aggregation.[2][3] The Hmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA), regenerating the native peptide backbone.[2]

dot

Data Presentation: Impact on Peptide Synthesis

The use of Hmb-protected amino acids has been shown to significantly improve the outcomes of synthesizing "difficult" peptides. While direct head-to-head quantitative comparisons for this compound across various sequences are not extensively compiled in single reports, the literature consistently highlights substantial improvements in both crude purity and overall yield.

For instance, the synthesis of a challenging 23-mer homopolymer of polyalanine, a sequence highly prone to aggregation, was successfully achieved with the incorporation of Hmb protection, resulting in a remarkable 86% yield after purification.[4] The synthesis of amyloid β-peptides, notorious for their aggregation propensity, is also greatly facilitated by the use of Hmb-protected residues.[3]

| Peptide Sequence Type | Typical Challenge without Hmb | Observed Improvement with Hmb | Reference |

| Amyloid β-Peptides | Severe aggregation, low yield, poor purity | Improved solubility, higher yield, and purity | [3] |

| Poly-Alanine Sequences | Extreme aggregation, synthesis failure | Successful synthesis with high yield (e.g., 86%) | [4] |

| Hydrophobic Peptides | Incomplete coupling, deletion sequences | Higher crude purity, simplified purification | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence during standard Fmoc-SPPS, and the subsequent cleavage and deprotection steps.

Incorporation of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling agents (e.g., HCTU, HATU, or HBTU) (2.9-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound and the chosen coupling agent (e.g., HCTU) in DMF.

-

Add DIPEA to the solution to begin activation. The solution will typically change color (e.g., to yellow with HBTU/HATU).

-

-

Coupling:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature. For difficult couplings, the time can be extended.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

dot```dot digraph "Incorporation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start:\nFmoc-deprotected\npeptide-resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="1. Swell resin\nin DMF"]; deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="3. Wash\n(DMF, DCM)"]; activate [label="4. Activate\nthis compound\n+ Coupling Agent + DIPEA"]; couple [label="5. Couple to resin\n(1-4 hours)"]; wash2 [label="6. Wash\n(DMF, DCM)"]; kaiser [label="7. Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; complete [label="Coupling\nComplete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Coupling\nIncomplete", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recouple [label="Recouple or Cap"];

start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; activate -> couple; couple -> wash2; wash2 -> kaiser; kaiser -> complete [label="Negative"]; kaiser -> incomplete [label="Positive"]; incomplete -> recouple; recouple -> couple; }

Bradykinin

Bradykinin is a pro-inflammatory peptide involved in pain and vasodilation. Its synthesis can be challenging due to its sequence. Bradykinin exerts its effects by binding to B1 and B2 receptors, which are G protein-coupled receptors (GPCRs). [6][7]This binding activates downstream signaling cascades involving phospholipase C, protein kinase C, and the release of intracellular calcium. [5][6] dot

Substance P

Substance P is a neuropeptide involved in pain transmission and inflammation. It belongs to the tachykinin family and its synthesis can benefit from aggregation-disrupting strategies. Substance P binds to the neurokinin-1 receptor (NK1R), another GPCR, leading to the activation of phospholipase C and the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). [1][8] dot

Conclusion

This compound is an invaluable tool for the synthesis of therapeutic peptides, particularly those susceptible to aggregation. By temporarily modifying the peptide backbone, it effectively disrupts inter-chain hydrogen bonding, leading to significant improvements in synthesis efficiency, crude purity, and overall yield. The detailed protocols and understanding of its application in the synthesis of challenging therapeutic peptides provided in this guide are intended to empower researchers and drug development professionals to overcome the hurdles of peptide aggregation and accelerate the development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Fmoc-(FmocHmb)Ala-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(FmocHmb)Ala-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation, often termed "difficult sequences."[1][2][3] The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the amide nitrogen physically disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets on the solid support.[2] This steric hindrance prevents peptide aggregation, leading to improved coupling efficiencies and purer crude products.[3] This derivative is especially beneficial in the synthesis of hydrophobic peptides and sequences such as amyloid β-peptides.[4][5]

The Hmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, ensuring its removal during the final deprotection and cleavage of the peptide from the resin.[4] A key consideration when using this compound is the coupling of the subsequent amino acid, which can be sterically hindered.[4][6] This protocol provides detailed guidance on the effective use of this compound to overcome synthetic challenges associated with difficult peptide sequences.

Key Experimental Parameters

A summary of the key quantitative data for the effective use of this compound is presented in the table below. These values represent typical starting points and may require optimization based on the specific peptide sequence and resin.

| Parameter | Value | Notes |

| Resin Loading | 0.1 - 0.5 mmol/g | Lower loading is often preferred for difficult or long sequences. |

| This compound Equivalents | 2 - 4 eq. | Relative to the resin loading. |

| Coupling Reagent Equivalents (e.g., HATU, HBTU) | 1.9 - 3.9 eq. | Relative to the amino acid. |

| Base Equivalents (e.g., DIPEA) | 4 - 8 eq. | Relative to the amino acid. |

| Coupling Time for this compound | 2 - 4 hours | Can be extended or repeated if coupling is incomplete. |

| Fmoc Deprotection Solution | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |

| Fmoc Deprotection Time | 2 x 10 minutes | Two treatments are recommended to ensure complete deprotection. |

| Coupling Time for Subsequent Amino Acid | 2 - 12 hours | This step is often slower due to steric hindrance. |

| Cleavage Cocktail (e.g., Reagent B) | TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v) | A standard cleavage cocktail with scavengers. |

| Cleavage Time | 2 - 4 hours | At room temperature. |

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow when incorporating this compound.

Detailed Experimental Protocols

Resin Preparation

-

Place the desired amount of a suitable solid support (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

-

If the resin is Fmoc-protected, perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, drain, and repeat for another 10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove the piperidine adduct and prepare for coupling.

Coupling of this compound

-

Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

In a separate tube, dissolve the coupling reagent (e.g., HATU, 1.9-3.9 equivalents) in DMF.

-

Add the coupling reagent solution to the amino acid solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) to the mixture and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Coupling of the Subsequent Amino Acid

This step is critical as the Hmb group creates steric hindrance.

-

Perform Fmoc deprotection of the Hmb-protected alanine residue by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, drain, and repeat for another 10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

For the subsequent coupling, using a more reactive coupling agent such as HATU or PyBrOP is recommended. Using pre-formed symmetrical anhydrides can also be effective.[7]

-

Dissolve the next Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling to proceed for an extended period, typically 2-12 hours. Overnight coupling may be necessary for sterically hindered amino acids.

-

Monitor the coupling reaction with a qualitative test. Repeat the coupling if necessary.

-

After complete coupling, wash the resin as described previously.

Chain Elongation

Continue the peptide synthesis by repeating the standard Fmoc-SPPS cycles of deprotection and coupling for the remaining amino acids in the sequence.

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common and effective mixture is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIPS) (v/v/v/v).[8]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.[8]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of how the Hmb protecting group functions to prevent peptide aggregation during SPPS.

Conclusion

The use of this compound is a powerful strategy to mitigate the challenges associated with the synthesis of "difficult" peptide sequences. By physically disrupting the formation of inter-chain hydrogen bonds, the Hmb protecting group prevents on-resin aggregation, leading to more efficient coupling reactions and higher purity of the crude peptide. While the coupling of the amino acid immediately following the Hmb-protected residue requires special attention and potentially longer reaction times, the overall benefits in terms of yield and purity for problematic sequences are significant. The protocols outlined in this document provide a comprehensive guide for the successful incorporation of this compound in solid-phase peptide synthesis.

References

- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Novabiochem 148515-85-9 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for Peptide Synthesis: Coupling the Next Amino Acid after Fmoc-(FmocHmb)Ala-OH Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of backbone-protected amino acids, such as Fmoc-(2-hydroxy-4-methoxybenzyl)Ala-OH (Fmoc-(FmocHmb)Ala-OH), is a critical strategy in solid-phase peptide synthesis (SPPS) to mitigate on-resin aggregation, particularly in "difficult" sequences like amyloid beta-peptides. The Hmb group disrupts the inter-chain hydrogen bonding that leads to poor solvation and inefficient coupling. However, the subsequent coupling of the next amino acid onto the Hmb-protected secondary amine presents a unique challenge due to steric hindrance.

This document provides detailed application notes and protocols for efficiently coupling an amino acid following the incorporation of this compound. It includes a comparative analysis of coupling reagents, detailed experimental procedures, and a mechanistic overview of the key O-to-N acyl transfer reaction.

Mechanism of Coupling after Hmb Incorporation

The coupling of an amino acid to an Hmb-protected residue does not proceed through direct amidation of the sterically hindered secondary amine. Instead, it occurs via a facilitated intramolecular O-to-N acyl transfer mechanism. The incoming activated amino acid first reacts with the hydroxyl group of the Hmb moiety to form a transient O-acyl intermediate (a phenyl ester). This intermediate then undergoes a rapid intramolecular acyl shift to form the desired, stable N-acyl peptide bond.[1][2]

Caption: O-to-N Acyl Transfer Mechanism.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance at the Hmb-protected nitrogen. While direct comparative data for coupling after this compound is scarce, data from the coupling of other sterically hindered and N-methylated amino acids provides valuable insights. Reagents that form highly reactive activated species are generally preferred.

| Coupling Reagent | Reagent Type | Typical Yield in Hindered Couplings | Key Advantages | Key Disadvantages |

| HATU | Aminium/Uronium Salt | High | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[3][4][5] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[3] |

| HBTU | Aminium/Uronium Salt | Significant Yields | Popular and effective reagent; byproducts are generally soluble.[6] | Less reactive than HATU; can also cause guanidinylation.[5] |

| PyBOP | Phosphonium Salt | > 90% Conversion | Efficient coupling; avoids guanidinylation side reactions.[3] | Generally less reactive than HATU.[3] |

| COMU | Aminium/Uronium Salt | High | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[4] | Limited stability in solution.[3] |